molecular formula C13H18N2O4 B15108063 Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate CAS No. 3693-54-7

Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate

Cat. No.: B15108063
CAS No.: 3693-54-7
M. Wt: 266.29 g/mol
InChI Key: RQHLPJYRTSWDRG-UHFFFAOYSA-N
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Description

Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate is a chemical compound with the molecular formula C13H18N2O4. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate typically involves the reaction of ethyl chloroformate with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Common reagents used in this synthesis include ethyl chloroformate and substituted anilines .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, making it useful in peptide synthesis and other applications .

Comparison with Similar Compounds

Uniqueness: Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate is unique due to its specific structure and properties. It offers a balance of reactivity and stability, making it suitable for various applications in synthesis and research .

Biological Activity

Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate is a compound belonging to the carbamate family, recognized for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H17_{17}N2_{2}O3_{3} and a molecular weight of 266.29 g/mol. The compound features a carbamate functional group, which is derived from carbamic acid, and an ethoxycarbonylamino group attached to a phenylmethyl moiety. This structural configuration contributes to its unique chemical properties and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Research indicates that this compound interacts with biomolecules, particularly proteins and nucleic acids. Its ability to form stable interactions is crucial for understanding its biological effects. The compound's structure allows it to potentially act as a protecting group for amines during synthetic procedures, which is essential in peptide synthesis and other biochemical applications.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity. For instance, it has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. Comparatively, other compounds have been tested against AChE with varying degrees of effectiveness, providing context for the activity of this compound .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Similar structures have demonstrated promising results in inhibiting cancer cell proliferation across multiple human cancer cell lines. For example, certain derivatives showed IC50_{50} values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells, suggesting that this compound may exhibit comparable or enhanced activity .

Toxicological Studies

Toxicological assessments are essential for evaluating the safety profile of new compounds. Studies involving related carbamates have indicated low subchronic toxicity levels in animal models, with no significant adverse effects observed at certain dosages. This suggests that this compound may also possess a favorable safety profile, although specific studies on this compound are still required .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50_{50} (µM)Biological Activity
Ethyl N-(4-hydroxyphenyl)methyl carbamate7.49 ± 0.16AChE Inhibition
Benzamide derivatives of PABA5.85Anticancer Activity
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline13.62 ± 0.21AChE Inhibition

This table highlights the varying degrees of biological activity among related compounds, emphasizing the potential of this compound in pharmacological applications.

Case Study 1: Anticancer Screening

In a study evaluating the anticancer potential of various carbamate derivatives, this compound was included among several candidates showing significant inhibition of cancer cell lines. The study reported promising results with IC50_{50} values indicating effective growth inhibition comparable to established chemotherapeutics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of carbamate derivatives revealed that this compound exhibited notable AChE inhibitory activity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Properties

CAS No.

3693-54-7

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl N-[(ethoxycarbonylamino)-phenylmethyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-3-18-12(16)14-11(15-13(17)19-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

RQHLPJYRTSWDRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C1=CC=CC=C1)NC(=O)OCC

Origin of Product

United States

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